molecular formula C23H26N2 B12764486 Benzenamine, 4-(2-(4-cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)- CAS No. 91307-12-9

Benzenamine, 4-(2-(4-cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)-

Cat. No.: B12764486
CAS No.: 91307-12-9
M. Wt: 330.5 g/mol
InChI Key: IMCYNSXDGLNWET-UHFFFAOYSA-N
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Description

Benzenamine, 4-(2-(4-cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)- is a complex organic compound that features a benzenamine core substituted with a pyrrole ring and a cyclohexylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(2-(4-cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(2-(4-cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Benzenamine, 4-(2-(4-cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenamine, 4-(2-(4-cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 4-(2-(4-cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzenamine core with a pyrrole ring and a cyclohexylphenyl group makes it a versatile compound for various applications.

Properties

CAS No.

91307-12-9

Molecular Formula

C23H26N2

Molecular Weight

330.5 g/mol

IUPAC Name

4-[2-(4-cyclohexylphenyl)-5-methylpyrrol-1-yl]aniline

InChI

InChI=1S/C23H26N2/c1-17-7-16-23(25(17)22-14-12-21(24)13-15-22)20-10-8-19(9-11-20)18-5-3-2-4-6-18/h7-16,18H,2-6,24H2,1H3

InChI Key

IMCYNSXDGLNWET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)N)C3=CC=C(C=C3)C4CCCCC4

Origin of Product

United States

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